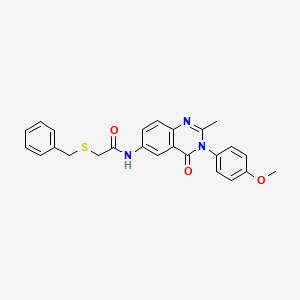

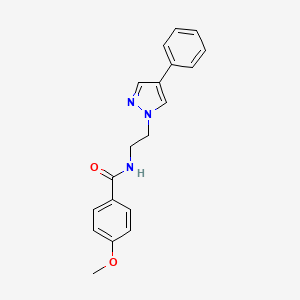

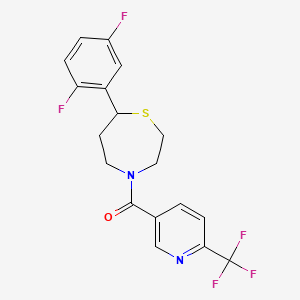

![molecular formula C21H18ClN5OS B2504868 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 896309-62-9](/img/structure/B2504868.png)

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide is a synthetic molecule that has been the subject of various studies due to its potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and potential biological activities.

Synthesis Analysis

The synthesis of related compounds often begins with a precursor that undergoes a series of chemical transformations. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved the esterification of 4-chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate and carbon disulfide, and finally substitution at the thiol position with electrophiles . This multi-step synthesis is indicative of the complexity involved in creating such molecules, which may also apply to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques and computational methods. For example, the vibrational spectral analysis of a pyrimidine derivative was carried out using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory . Such analyses are crucial for understanding the molecular conformation and electronic properties of the compound, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from molecular docking studies and analyses of their electronic properties. For instance, molecular docking results suggest that certain pyrimidine derivatives might exhibit inhibitory activity against specific proteins, indicating potential as chemotherapeutic agents . Similarly, the reactivity of the oxadiazole derivatives was explored through their antibacterial potential and enzyme inhibition capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The polarity and preferred conformations of acetamide derivatives have been studied using dipole moment measurements and quantum chemical calculations . Additionally, the vibrational spectroscopic signatures and the effect of rehybridization and hyperconjugation on the stability of the molecules have been investigated . These properties are essential for understanding how the compound interacts with biological systems and its pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Synthesis and Antiexudative Activity

Research has highlighted the synthesis of pyrolin derivatives, including structures akin to the query compound, demonstrating significant antiexudative properties. These compounds have been synthesized in efforts to create more effective and less toxic pharmaceuticals. Notably, some synthesized derivatives exceeded the anti-exudative activity of reference drugs in experiments conducted on rats, suggesting their potential as innovative anti-inflammatory agents (Chalenko et al., 2019).

Antimicrobial and Surface Activity

Derivatives incorporating the 1,2,4-triazole ring, akin to the structure of interest, have been explored for their antimicrobial properties. These compounds have shown efficacy against various microbial strains, indicating their utility in developing new antimicrobial agents (El-Sayed, 2006).

Anticancer Activity

- Antitumor Activity: Research into asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, including moieties similar to the target compound, has uncovered promising in vitro antitumor activity. These studies emphasize the potential of such compounds in cancer therapy, highlighting their ability to inhibit cancer cell lines effectively (Guo-qiang Hu et al., 2008).

Eigenschaften

IUPAC Name |

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5OS/c1-25(18-7-3-2-4-8-18)19(28)15-29-21-24-23-20(16-9-11-17(22)12-10-16)27(21)26-13-5-6-14-26/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGYKCPCLPAKEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

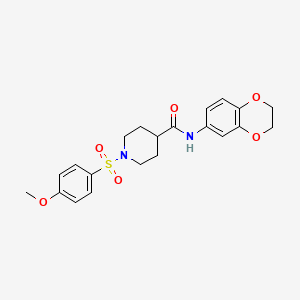

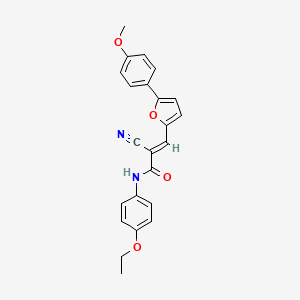

![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)

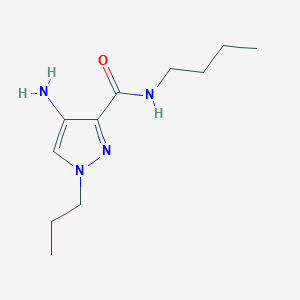

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2504793.png)

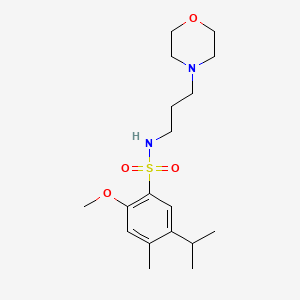

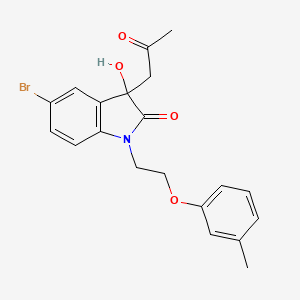

![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2504795.png)